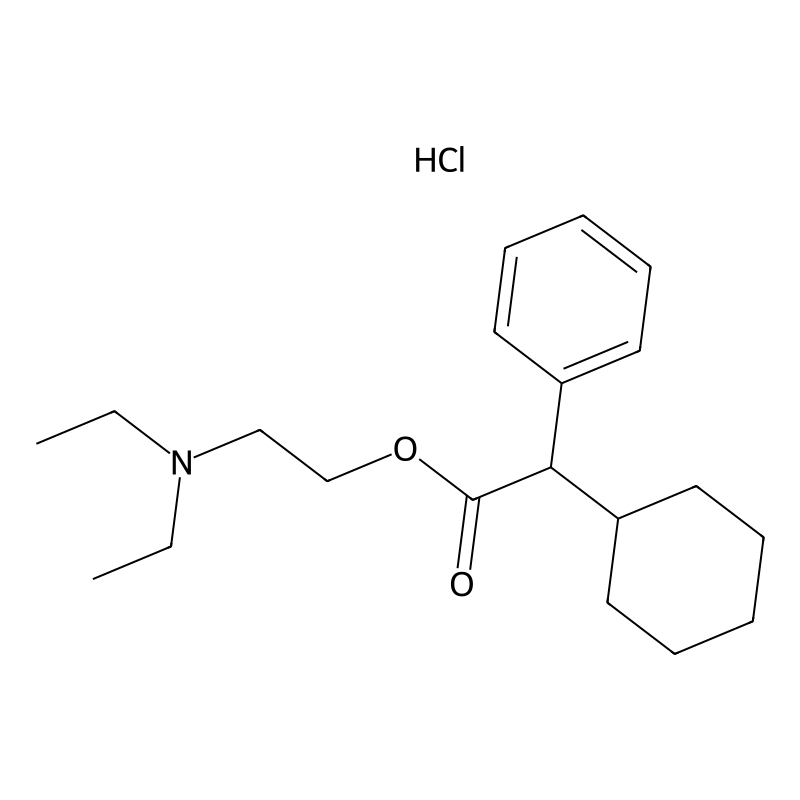

Drofenine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Drofenine hydrochloride (CAS 3146-19-8) is a synthetic anticholinergic and antispasmodic agent, structurally defined as the hydrochloride salt of 2-(diethylamino)ethyl α-phenylcyclohexaneacetate . As a structural analog of adiphenine—where one phenyl ring is replaced by a cyclohexyl group—drofenine exhibits a dual mechanism of action, functioning both as a competitive muscarinic receptor antagonist and a direct smooth muscle relaxant [1]. In procurement and material selection, the hydrochloride salt form is prioritized over the free base for its high aqueous solubility (≥ 33.3 mg/mL) and crystalline stability (melting point 145-147 °C) . These baseline properties make it a highly reproducible reference standard for in vitro pharmacological screening, gastrointestinal motility assays, and emerging neuropharmacological research targeting butyrylcholinesterase (BChE) and specific ion channels [1].

Substituting drofenine hydrochloride with closely related in-class alternatives like adiphenine or dicyclomine frequently compromises assay validity and target specificity [1]. While adiphenine shares a similar ester backbone, its primary off-target affinity shifts toward nicotinic acetylcholine receptors (nAChRs) rather than BChE [1]. Conversely, dicyclomine is a highly selective muscarinic antagonist that lacks drofenine's specific dual-action profile, including its characterized inhibitory activity against BChE and Kv2.1 channels [2]. Furthermore, attempting to use the drofenine free base instead of the hydrochloride salt introduces severe solubility bottlenecks in aqueous media, necessitating organic co-solvents that can cause artifacts in sensitive cell-based assays [3]. Therefore, exact procurement of drofenine hydrochloride is required to ensure aqueous processability and accurately replicate its polypharmacological profile.

Superior Aqueous Processability of the Hydrochloride Salt

Drofenine hydrochloride demonstrates superior aqueous processability compared to its free base, achieving an aqueous solubility of ≥ 33.3 mg/mL (94.09 mM) [1]. It maintains a stable crystalline structure with a defined melting point of 145-147 °C, ensuring consistent solid-state handling .

| Evidence Dimension | Aqueous solubility and thermal stability |

| Target Compound Data | ≥ 33.3 mg/mL aqueous solubility; Melting point 145-147 °C |

| Comparator Or Baseline | Drofenine free base (poorly soluble in water) |

| Quantified Difference | Provides high molarity aqueous solutions without requiring harsh organic co-solvents |

| Conditions | Ambient aqueous dissolution |

Ensures rapid, solvent-free dissolution for high-throughput screening and guarantees batch-to-batch consistency in formulation.

Distinctive Dual Inhibition of Muscarinic Receptors and BChE

Drofenine hydrochloride provides a quantified, balanced polypharmacological profile, acting as both a high-affinity muscarinic receptor antagonist (pA2 = 8.15) and a competitive inhibitor of butyrylcholinesterase (BChE, Ki = 3 µM) [1]. This contrasts sharply with dicyclomine, which is highly selective for M1/M2 receptors (Ki = 5.1 nM) but lacks BChE activity, and adiphenine, which primarily inhibits nAChRs (IC50 = 1.8-6.3 µM) [2].

| Evidence Dimension | Target binding affinity (pA2 and Ki) |

| Target Compound Data | Muscarinic pA2 = 8.15; BChE Ki = 3 µM |

| Comparator Or Baseline | Dicyclomine (selective M1/M2 antagonist) and Adiphenine (nAChR inhibitor) |

| Quantified Difference | Provides a dual-inhibition profile (mAChR + BChE) absent in highly selective single-target baselines |

| Conditions | In vitro enzymatic and receptor binding assays |

Makes drofenine the optimal reference material for researchers developing polypharmacological models for smooth muscle relaxation and neurodegenerative diseases.

Differentiated Utility in Kv2.1 and TRPV3 Channel Assays

Beyond classical antispasmodic targets, drofenine hydrochloride has been identified as a specific inhibitor of the Kv2.1 potassium channel and a modulator of TRPV3 [1]. In in vitro models of diabetic peripheral neuropathy, drofenine specifically blocks Kv2.1, leading to the promotion of neurite outgrowth in dorsal root ganglion (DRG) neurons—a mechanism not shared by standard gastrointestinal antispasmodics [2].

| Evidence Dimension | Ion channel inhibition and neurite outgrowth |

| Target Compound Data | Inhibits Kv2.1 and promotes DRG neurite outgrowth |

| Comparator Or Baseline | Standard muscarinic antispasmodics (e.g., dicyclomine) |

| Quantified Difference | Targeted Kv2.1/TRPV3 modulation that is absent in classical gastrointestinal baselines |

| Conditions | In vitro dorsal root ganglion (DRG) neuron assays and channel-overexpressing cells |

Expands the compound's procurement value beyond traditional antispasmodic research into specialized pain and diabetic neuropathy drug discovery workflows.

Reference Standard for Dual-Action Antispasmodic Assays

Due to its quantified affinity for both muscarinic receptors (pA2 = 8.15) and BChE (Ki = 3 µM), drofenine hydrochloride is the preferred reference standard for evaluating novel polypharmacological antispasmodics [1]. It is utilized in smooth muscle contractility assays where differentiating between neurogenic (cholinergic) and myogenic relaxation mechanisms is required.

Ion Channel and Neuropathy Drug Discovery

Leveraging its specific off-target inhibition of Kv2.1 and modulation of TRPV3 channels, this compound is procured for neuropharmacological screening [2]. It serves as a validated tool compound in dorsal root ganglion (DRG) neurite outgrowth assays, specifically for modeling and identifying treatments for diabetic peripheral neuropathy [3].

Aqueous Formulation Benchmarking

Because of its stable crystalline structure (melting point 145-147 °C) and high aqueous solubility (≥ 33.3 mg/mL), drofenine hydrochloride is used as a benchmark active pharmaceutical ingredient (API) in pre-formulation studies [4]. It is ideal for testing novel drug delivery systems where aqueous processability without organic co-solvents is critical.

References

- [1] Vinci Biochem: CAY-43153-100 - Drofenine (hydrochloride)

- [2] ResearchGate: Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel

- [3] ResearchGate: Drofenine induces inward currents in TRPV3-overexpressing HEK-293 cells

- [4] Kent Academic Repository: Library Detailed Information - Drofenine hydrochloride

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

8DHV447E9Z

BT75TGU6AZ

Related CAS

Dates

Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase

E Bodur, A N Cokuğraş, E F TezcanPMID: 11360997 DOI: 10.1006/abbi.2000.2188

Abstract

Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine.Simultaneous determination of hydrochloride salts of adiphenine, diphenhydramine, ethyldiphenacetate, drofenine and promazine by ion-pair HPLC

G Facchini, F Zaccheo, M NannettiPMID: 6140928 DOI:

Abstract

Inhibition of the transient receptor potential vanilloid 3 channel attenuates carbon tetrachloride-induced hepatic fibrosis

Likun Yan, Xiao Zhang, Jie Fu, Qiang Liu, Xiaohua Lei, Zhenyu Cao, Ju Zhang, Yaoli Shao, Qing Tong, Wei Qin, Xinxu Liu, Chun Liu, Zhiqiang Liu, Zhenghao Li, Jueliang Lu, Xundi XuPMID: 33906111 DOI: 10.1016/j.bbrc.2021.04.065

Abstract

Transient receptor potential vanilloid 3 (TRPV3) is a member of the TRP superfamily. Previous studies have demonstrated that TRPV3 is associated with myocardial fibrosis. However, the role of TRPV3 in hepatic fibrosis and its underlying mechanisms are still unclear. This study aimed to elucidate the underlying effects of TRPV3 on hepatic fibrosis at multiple biological levels. First, immunohistochemical staining was performed to examine TRPV3 expression in human hepatic cirrhosis tissues. Then, we established a CCl-induced hepatic fibrosis mouse model. The TRPV3 selective agonist drofenine and its inhibitor, forsythoside B, were intraperitoneally injected to investigate the relationship between TRPV3 and liver fibrosis progression. Finally, in vitro studies were performed using hepatic stellate cells (HSCs) to discover the potential molecular biological mechanisms. Immunohistochemistry revealed TRPV3 overexpression in liver cirrhosis. In the liver fibrosis groups, TRPV3 inhibitor treatment significantly reduced liver fibrosis, while TRPV3 agonist exacerbated its progression. In HSCs, knocking down TRPV3 with siRNA impaired DNA synthesis and cell proliferation and increased cell apoptosis. Furthermore, we found that knockdown of TRPV3 could reduce the lectin like oxidized lowdensity lipoprotein receptor-1 (LOX-1) protein levels. Our research suggests that lower expression or functional levels of TRPV3 can ameliorate the inflammatory response and fibrotic tissue proliferation.

Functional and direct binding studies using subtype selective muscarinic receptor antagonists

E L Kunysz, A D Michel, R L WhitingPMID: 2897216 DOI: 10.1111/j.1476-5381.1988.tb10303.x

Abstract

1. Muscarinic receptor antagonists were examined in direct binding studies on guinea-pig cardiac and cortical muscarinic receptors. Pirenzepine, dicyclomine and hexahydroadiphenine were shown to be selective ligands for the putative M1-muscarinic receptor. 2. Functional affinity estimates of the muscarinic ligands studied was determined from their ability to inhibit carbachol-stimulated inositol phosphate (IP) accumulation in guinea-pig cortical slices. 3. The affinity estimates for the inhibition of muscarinic agonist-stimulated IP accumulation were better correlated with affinity estimates obtained from binding studies on the M1 than the M2 muscarinic receptor. 4. These data provide additional evidence, both from direct binding and functional studies, for the presence of M1 and M2 muscarinic receptor subtypes.Explore Compound Types